

Comparative Efficacy of Pregnane Neurosteroids and Progesterone in GABA-A Receptor Modulation

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Compound of Interest

Compound Name: *Pregnane*

Cat. No.: *B1235032*

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This guide provides a comparative analysis of **pregnane** neurosteroids and their precursor, progesterone, on the modulation of the γ -aminobutyric acid type A (GABA-A) receptor. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the distinct pharmacological profiles of these compounds.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of endogenous and exogenous compounds, including a class of neurosteroids derived from progesterone. Progesterone itself exhibits minimal direct activity on the GABA-A receptor; its primary role is that of a metabolic precursor to more potent modulators.^{[1][2]} The most notable of these are the 3α -hydroxy-A-ring-reduced **pregnane** steroids, such as allopregnanolone and its stereoisomer pregnanolone. These metabolites are powerful positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to GABA and thereby increasing inhibitory tone.^{[3][4]} This guide will delineate the comparative effects of these key **pregnane** neurosteroids and progesterone, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Modulatory Effects

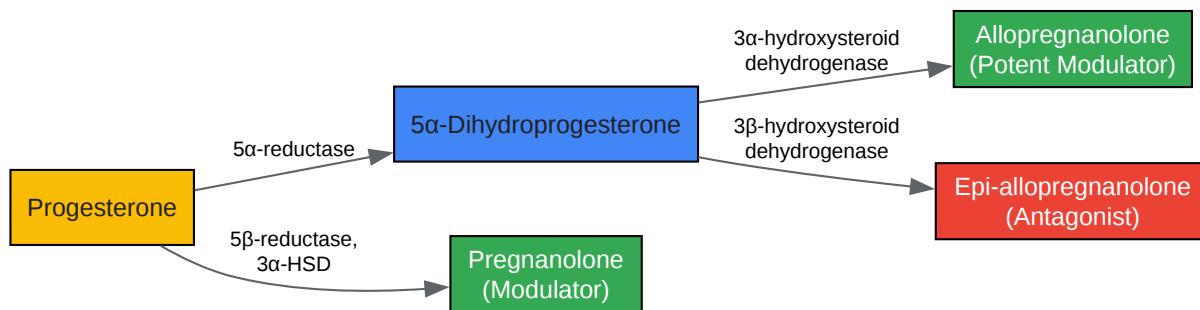
The following table summarizes the key quantitative parameters describing the interaction of progesterone and its principal neurosteroid metabolites with the GABA-A receptor. The data highlights the significant difference in potency and efficacy between the precursor hormone and its reduced metabolites.

Compound	Action on GABA-A Receptor	Potency (EC50)	Efficacy (Imax)	Receptor Subtype Preference
Progesterone	Negligible direct modulation; primarily a metabolic precursor. [1] [2]	> 10 μ M	Not applicable	Not applicable
Allopregnanolone (3 α -hydroxy-5 α -pregnan-20-one)	Potent positive allosteric modulator; direct channel gating at high concentrations. [3]	~10-100 nM for potentiation of GABA-evoked currents. [5] [6]	Significant potentiation of GABA-mediated currents.	High potency at δ -subunit containing extrasynaptic receptors. [7] [8]
Pregnanolone (3 α -hydroxy-5 β -pregnan-20-one)	Positive allosteric modulator.	Generally less potent than the 5 α -isomer, allopregnanolone. [7]	Potentiates GABA-mediated currents.	Similar to allopregnanolone.
Epi-allopregnanolone (3 β -hydroxy-5 α -pregnan-20-one)	Negative allosteric modulator/antagonist. [7]	Micromolar range	Inhibits GABA-A receptor currents.	Binds to intrasubunit sites. [9]

Mandatory Visualization

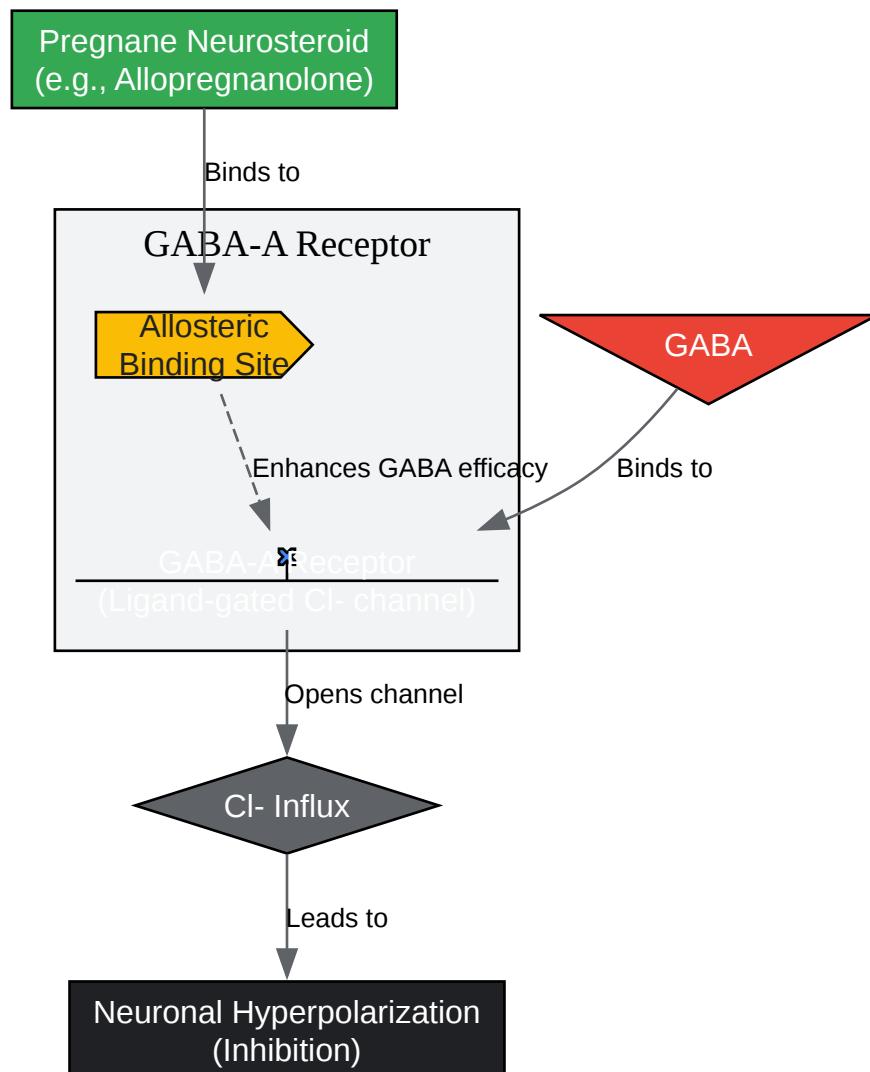
Signaling and Experimental Diagrams

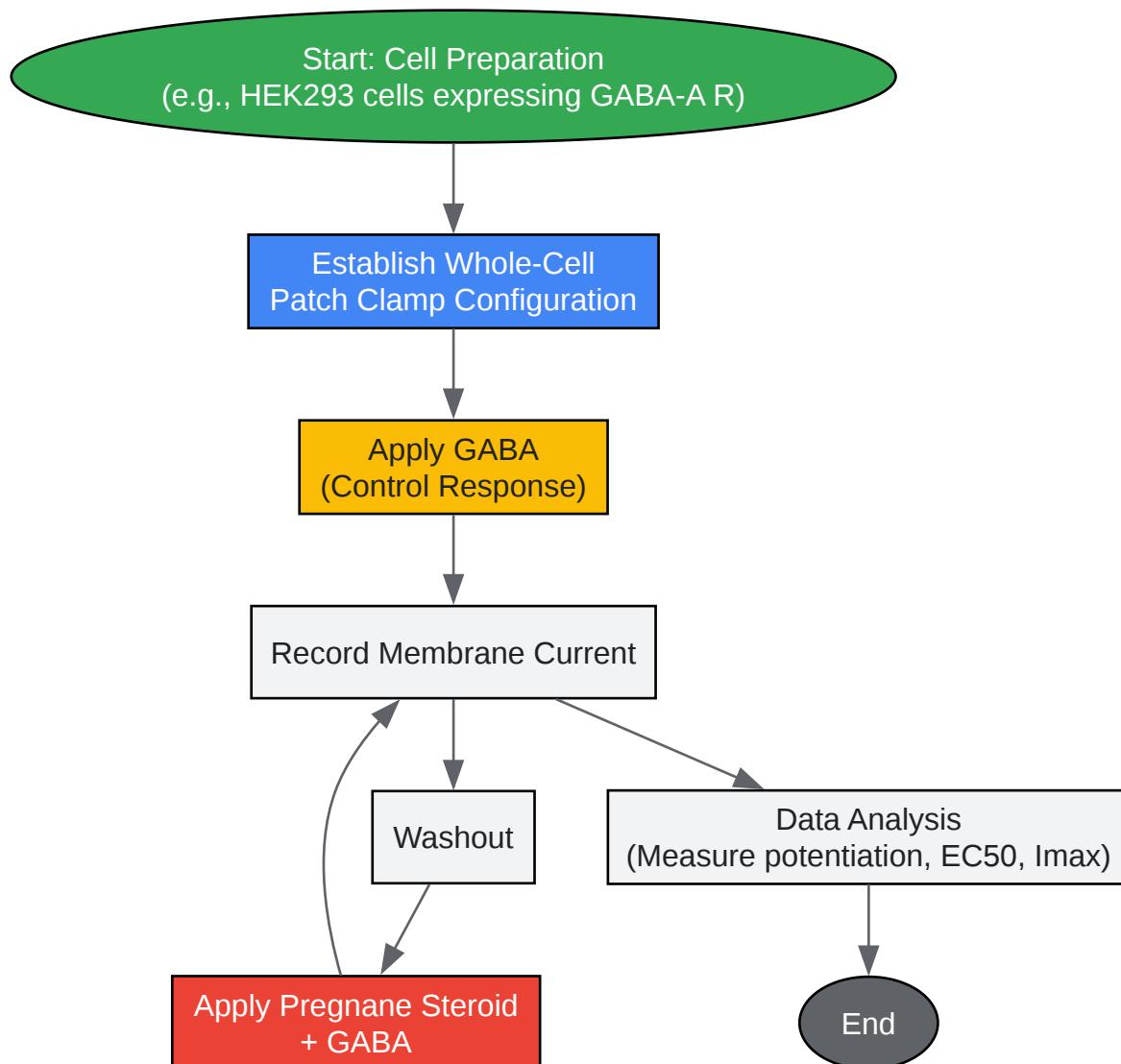
The following diagrams, generated using the DOT language, illustrate the metabolic conversion of progesterone, the mechanism of GABA-A receptor modulation by its active metabolites, and a typical workflow for a key experimental technique.



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Caption: Metabolic pathway of progesterone to its neuroactive **pregnane** derivatives.





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